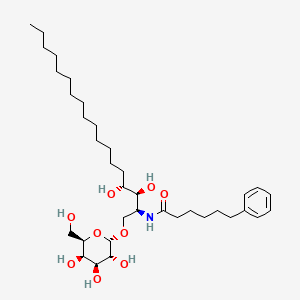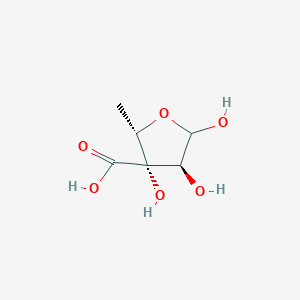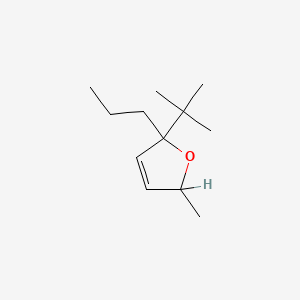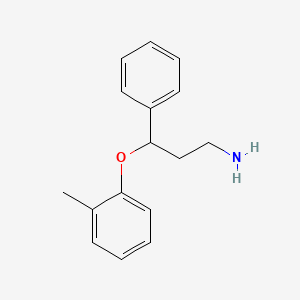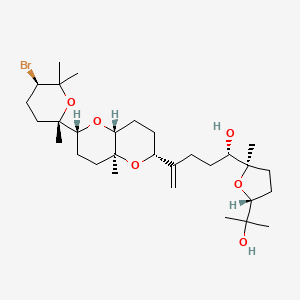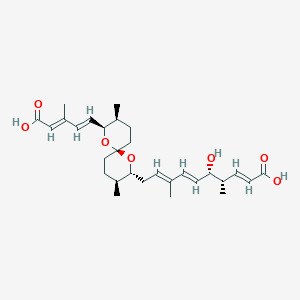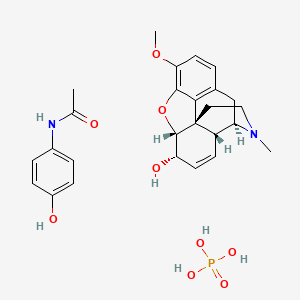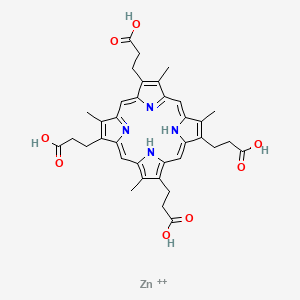
1,3,7-Trihydroxy-2,4-diisoprenylxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-trihydroxy-2,4-diisoprenylxanthone is a member of the class of xanthones that is 9H-xanthene substituted by hydroxy group at positions 1, 3 and 7, an oxo group at position 9 and prenyl groups at positions 2 and 4. It has been isolated from the stems of Cratoxylum cochinchinense It has a role as a metabolite and a plant metabolite. It is a member of xanthones and a member of phenols.
Applications De Recherche Scientifique
Neurotrophic Factor Stimulation
1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, has been shown to significantly stimulate the expression of neurotrophic factors such as NGF and BDNF in rat astrocyte primary cultures. This stimulation occurs at both mRNA and protein levels, and the compound may regulate critical enzymes in the metabolic pathway of neurotrophic factors. This finding suggests potential applications in treating psychiatric disorders, as it operates via cAMP- and ERK-dependent pathways (Yang et al., 2018).
Anti-HIV Activity
Compounds related to 1,3,7-Trihydroxy-2,4-diisoprenylxanthone have displayed anti-HIV-1 activities in studies. For instance, 1,3,7-Trihydroxy-6-methoxy-4,5-diisoprenylxanthone showed inhibitory effects against HIV-1 reverse transcriptase, indicating potential for HIV treatment or prevention (Reutrakul et al., 2006).
Synthesis and Coupling Reactions
The synthesis of 1,3,7-trihydroxyxanthone has been described, highlighting its potential as a base compound for creating other pharmacologically active substances. Its coupling reactions with prenal have been used to obtain natural products like osajaxanthone and nigrolineaxanthone F (Mondal et al., 2006).
Antiprotozoal Activity
1,3,7-Trihydroxy-2,4-diisoprenylxanthone has demonstrated significant antimalarial potency against Plasmodium falciparum and mild antitrypanosomal activity against Trypanosoma cruzi, suggesting its potential application in antiprotozoal therapies (Molinar‐Toribio et al., 2006).
Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities
1,3,7-Trihydroxyxanthone has been evaluated for its antibacterial activity and epidermal growth factor receptor (EGFR) of tyrosine kinase inhibitory activity. However, its direct analogs showed more significant results in these areas, pointing to its potential as a lead compound for developing antibacterial agents (Duangsrisai et al., 2014).
Propriétés
Nom du produit |
1,3,7-Trihydroxy-2,4-diisoprenylxanthone |
|---|---|
Formule moléculaire |
C23H24O5 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
1,3,7-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-12(2)5-8-15-20(25)16(9-6-13(3)4)23-19(21(15)26)22(27)17-11-14(24)7-10-18(17)28-23/h5-7,10-11,24-26H,8-9H2,1-4H3 |
Clé InChI |
CBJCQKZZWUEEQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)CC=C(C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




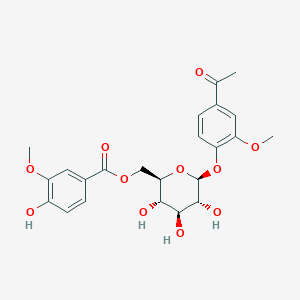
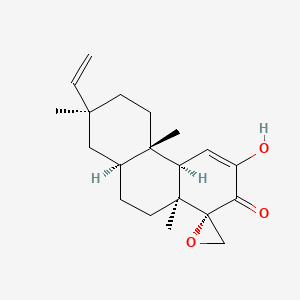
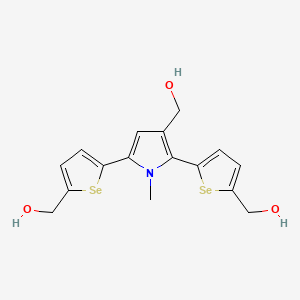
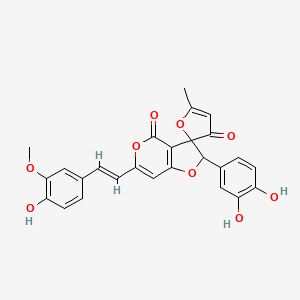
![5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide](/img/structure/B1249271.png)
